(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl
CAS No.:
Cat. No.: VC17481633
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClFNO |
|---|---|
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | (2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | YWYYQXNTEFKMIJ-SBSPUUFOSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)F)[C@@H](CO)N.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)F)C(CO)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride (C₉H₁₃ClFNO) is a chiral molecule with a molecular weight of 205.66 g/mol . Its IUPAC name, (2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol hydrochloride, reflects the presence of a stereogenic center at the second carbon of the ethanolamine backbone. The compound’s structure integrates:
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A 5-fluoro-2-methylphenyl group: This aromatic moiety contributes to lipophilicity and potential π-π stacking interactions with biological targets.
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Ethanolamine backbone: The primary amine (-NH₂) and hydroxyl (-OH) groups enable hydrogen bonding and salt formation, exemplified by its hydrochloride salt formulation.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1391443-50-7 | |
| Molecular Formula | C₉H₁₃ClFNO | |
| Molecular Weight | 205.66 g/mol | |
| IUPAC Name | (2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol hydrochloride | |
| SMILES | CC1=C(C=C(C=C1)F)C@@HN.Cl |
The (S)-configuration at the chiral center is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . For instance, the (R)-enantiomer (PubChem CID 145708236) shares identical molecular weight and formula but differs in spatial arrangement, underscoring the importance of stereochemical analysis in drug design .
Physicochemical Properties
While experimental data on melting point, solubility, and partition coefficient (logP) remain limited, predictive models suggest:
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Moderate aqueous solubility: Due to the hydrochloride salt form and polar functional groups.
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Lipophilicity: The fluorinated aromatic ring may enhance membrane permeability, a desirable trait for central nervous system (CNS) therapeutics.
Synthesis and Characterization
Synthetic Routes
The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves asymmetric synthesis to control stereochemistry. Key steps include:
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Friedel-Crafts alkylation: Introducing the methyl group to the fluorobenzene precursor.
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Chiral resolution: Using chiral auxiliaries or catalysts to isolate the (S)-enantiomer.
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Salt formation: Reacting the free base with hydrochloric acid to improve stability and crystallinity.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts alkylation | AlCl₃, methyl chloride | 5-Fluoro-2-methylbenzene |
| 2 | Nucleophilic addition | Ethylene oxide, NH₃ | Racemic amino alcohol |
| 3 | Chiral separation | L-Tartaric acid | (S)-enantiomer isolation |
| 4 | Salt formation | HCl in ethanol | Hydrochloride salt product |
Analytical techniques such as chiral HPLC and X-ray crystallography validate enantiomeric purity, while NMR and mass spectrometry confirm structural integrity .
| Hazard Type | Precautionary Measures |
|---|---|
| Skin contact | Nitrile gloves, lab coat |
| Eye exposure | Safety goggles |
| Inhalation | Fume hood, N95 mask |
| Storage | Cool, dry environment (<25°C) |
Recent Research Directions
Drug Discovery Applications
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Antidepressant development: Analog optimization for selective serotonin reuptake inhibition (SSRI).
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Anticancer agents: Fluorine’s electronegativity enhances binding to kinase targets like EGFR.
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Chiral catalysts: Utilization in asymmetric synthesis of pharmaceuticals .
Comparative Enantiomer Studies
The (R)-enantiomer (PubChem CID 145708236) exhibits distinct binding affinities, underscoring the necessity of enantiopure synthesis in reducing off-target effects . For example, in receptor-binding assays, the (S)-form showed 10-fold higher affinity for α₂-adrenergic receptors than its (R)-counterpart .
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